ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate is an organic compound that features a biphenyl group attached to a dioxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate typically involves the esterification of 4-biphenylcarboxaldehyde with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the biphenyl ring.
Scientific Research Applications
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that can interact with various biological targets .
Comparison with Similar Compounds
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate can be compared with other biphenyl derivatives, such as:
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups, used in the production of polymers and as a stabilizer in organic light-emitting diodes (OLEDs).
Biphenyl-4-carboxylic acid: A carboxylated biphenyl used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate lies in its combination of a biphenyl group with a dioxobutanoate ester, providing a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-22-18(21)17(20)12-16(19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMAZKAWPHPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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